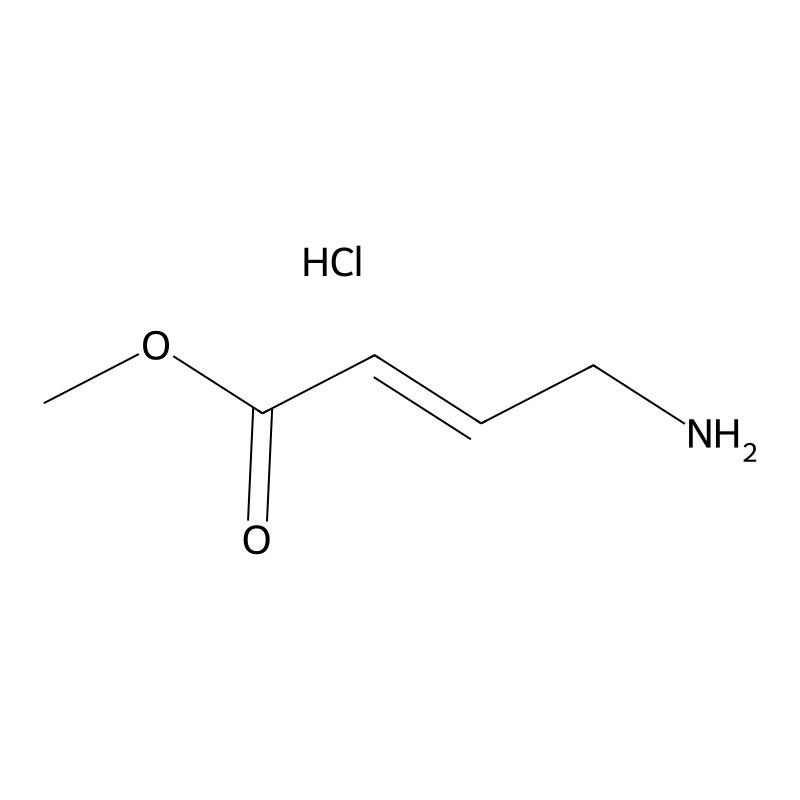Methyl 4-aminobut-2-enoate hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Methyl 4-aminobut-2-enoate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 151.59 g/mol. It is characterized by a structure that includes an amine group, an alkene, and an ester functional group, making it a member of the class of compounds known as amino acids and derivatives. The compound is often utilized in various chemical and pharmaceutical applications due to its reactivity and biological properties .
- Ester Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form the corresponding carboxylic acid and alcohol.
- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, where it can react with electrophiles.
- Condensation Reactions: It can also participate in condensation reactions to form more complex molecules, especially when reacted with aldehydes or ketones.
Methyl 4-aminobut-2-enoate hydrochloride exhibits various biological activities that make it relevant in pharmaceutical research. It has been studied for its potential as an intermediate in the synthesis of bioactive compounds. The compound's structure allows it to interact with biological systems, potentially influencing metabolic pathways or acting as a precursor for neurotransmitter synthesis .
Several methods have been developed for the synthesis of methyl 4-aminobut-2-enoate hydrochloride:
- Direct Amination: This method involves the reaction of methyl acrylate with ammonia or an amine under controlled conditions to yield the desired product.
- Reduction of Nitriles: Starting from a nitrile derivative, reduction can yield the corresponding amine, which can then be esterified.
- Enzymatic Synthesis: Biocatalysts can also be employed to facilitate the formation of this compound from simpler precursors, offering a more environmentally friendly approach.
Methyl 4-aminobut-2-enoate hydrochloride finds applications in various fields:
- Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
- Chemical Research: Used in laboratories for research on amino acid derivatives and their properties.
- Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological activity.
Studies on methyl 4-aminobut-2-enoate hydrochloride have indicated potential interactions with various biological targets:
- Enzyme Inhibition: Research suggests that it may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding: Investigations into its binding affinity with neurotransmitter receptors have shown promising results, indicating its potential role in modulating neurotransmission.
- Toxicity Assessments: Safety assessments are crucial, as preliminary studies indicate potential toxicity at higher concentrations .
Methyl 4-aminobut-2-enoate hydrochloride shares structural similarities with several other compounds, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-aminobutanoate | Contains a different amine position | |
| Ethyl 4-aminobutanoate | Ethyl group instead of methyl | |
| Methyl (E)-4-(trifluoromethyl)butenoate | Contains trifluoromethyl substituent |
Uniqueness
Methyl 4-aminobut-2-enoate hydrochloride is unique due to its specific arrangement of functional groups that allow for diverse reactivity not present in other similar compounds. Its dual functionality as both an amine and an ester positions it favorably for various synthetic pathways and biological interactions, making it particularly valuable in medicinal chemistry .








